Product packaging for Tert-butyl 4-bromobutanoate(Cat. No.:CAS No. 110611-91-1)

Tert-butyl 4-bromobutanoate

Cat. No.: B008926
CAS No.: 110611-91-1
M. Wt: 223.11 g/mol
InChI Key: HJEZRYIJNHAIGY-UHFFFAOYSA-N
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Description

Contextualizing Tert-butyl 4-bromobutanoate as a Versatile Synthetic Intermediate

This compound's utility stems from the distinct reactivity of its two functional groups. The bromine atom serves as a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. cymitquimica.com This allows for the introduction of a variety of other functional groups at that position. Simultaneously, the tert-butyl ester acts as a protecting group for the carboxylic acid functionality. vulcanchem.com This group is sterically hindered, which provides a degree of stability, yet it can be selectively removed under specific acidic conditions. vulcanchem.com This dual functionality enables chemists to perform multi-step syntheses with greater control and efficiency. vulcanchem.com

Overview of Strategic Applications in Complex Molecule Construction

The strategic application of this compound is evident in its use as a precursor to a wide array of more complex molecules. It is frequently employed in alkylation reactions, where it adds a four-carbon chain to a target molecule. researchgate.net This is a key step in the synthesis of various substituted butanoic acids and their derivatives. lookchem.com Furthermore, it serves as a starting material for the creation of γ-butyrolactone derivatives, which are five-membered heterocyclic rings with an ester group that are found in many biologically active compounds. researchgate.netnih.gov The ability to use this single, relatively simple molecule to construct such diverse and complex structures highlights its strategic importance in modern organic synthesis.

Table 1: Physical and Chemical Properties of this compound
PropertyValue
CAS Number 110661-91-1
Molecular Formula C8H15BrO2
Molecular Weight 223.11 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in organic solvents like ether and chloroform (B151607); less soluble in water. cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15BrO2 B008926 Tert-butyl 4-bromobutanoate CAS No. 110611-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-8(2,3)11-7(10)5-4-6-9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEZRYIJNHAIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30911796
Record name tert-Butyl 4-bromobutanoate
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Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110661-91-1, 110611-91-1
Record name 1,1-Dimethylethyl 4-bromobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110661-91-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-bromobutanoate
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Record name Butanoic acid, 4-bromo-, 1,1-dimethylethyl ester
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Record name 4-Bromobutyric acid-t-butyl ester
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Synthetic Methodologies for Tert Butyl 4 Bromobutanoate

Esterification Pathways for Tert-butyl 4-bromobutanoate Precursors

The formation of this compound can be achieved through several esterification strategies. These methods involve either the direct esterification of 4-bromobutanoic acid or the conversion of a related precursor, tert-butyl 4-hydroxybutanoate (B1227057).

Direct Esterification of 4-Bromobutanoic Acid

The most direct route to this compound is the Fischer esterification of 4-bromobutanoic acid with tert-butanol (B103910). masterorganicchemistry.com This reaction is an equilibrium process, and strategies are often employed to drive the reaction toward the product side. masterorganicchemistry.com

Acid catalysts are essential for the esterification of carboxylic acids with alcohols. uomustansiriyah.edu.iq Concentrated sulfuric acid is a common choice as it serves a dual role: it acts as a catalyst to speed up the reaction and as a dehydrating agent to shift the equilibrium towards the formation of the ester. quora.comscribd.com

A specific protocol for the synthesis of this compound involves the use of concentrated sulfuric acid with anhydrous magnesium sulfate (B86663) in dichloromethane (B109758). academie-sciences.fr In this method, isobutylene (B52900) is formed in situ from the dehydration of tert-butanol, which then reacts with 4-bromobutanoic acid. academie-sciences.fr The reaction is typically stirred for an extended period at room temperature and then quenched with a basic solution to neutralize the acid and dissolve the magnesium sulfate. academie-sciences.fr This process has been reported to yield the desired product in approximately 60% yield after purification by flash chromatography. academie-sciences.fr

Table 1: Acid-Catalyzed Esterification of 4-Bromobutanoic Acid

Reactants Catalyst/Reagents Solvent Reaction Time Yield Reference

This interactive table summarizes the key parameters of the acid-catalyzed esterification process.

The removal of water is a critical factor in driving the Fischer esterification to completion. masterorganicchemistry.com While sulfuric acid acts as both a catalyst and a dehydrating agent, other dehydrating agents can also be employed. quora.comyoutube.com Agents like dicyclohexylcarbodiimide (B1669883) (DCC) are known to facilitate esterification by activating the carboxylic acid and consuming the water produced. google.com Other systems, such as the Mitsunobu reaction (diethyl azodicarboxylate and triphenylphosphine), also achieve dehydration, though they operate through a different mechanism. google.comnih.gov The use of dehydrating agents helps to maximize the yield of the ester product. quora.com

Acid-Catalyzed Esterification Protocols (e.g., Sulfuric Acid Catalysis)

Conversion from Tert-butyl 4-hydroxybutanoate

An alternative pathway to this compound involves the halogenation of tert-butyl 4-hydroxybutanoate. This two-step approach first requires the synthesis of the hydroxy ester, which is then converted to the bromo ester.

The conversion of the hydroxyl group of tert-butyl 4-hydroxybutanoate to a bromide can be effectively achieved using the Appel reaction conditions. A common method involves treating the alcohol with a combination of carbon tetrabromide and triphenylphosphine (B44618) in a suitable solvent like tetrahydrofuran (B95107). rsc.org

In a typical procedure, tert-butyl 4-hydroxybutanoate and carbon tetrabromide are dissolved in tetrahydrofuran and cooled in an ice bath. rsc.org A solution of triphenylphosphine in tetrahydrofuran is then added slowly. rsc.org The reaction is allowed to warm to room temperature and stirred for several hours. rsc.org Purification by column chromatography yields this compound. rsc.org One documented example of this reaction reports a yield of 71%. rsc.org

Table 2: Halogenation of Tert-butyl 4-hydroxybutanoate

Starting Material Reagents Solvent Reaction Time Yield Reference

This interactive table outlines the specifics of the halogenation reaction to produce this compound.

Alternative Synthetic Approaches to 4-Bromobutanoate Esters

While the direct esterification of 4-bromobutanoic acid and the halogenation of tert-butyl 4-hydroxybutanoate are primary methods, other strategies exist for the synthesis of 4-bromobutanoate esters in general, which could be adapted for the tert-butyl variant.

One notable method involves the ring-opening of gamma-butyrolactone (B3396035). google.com This can be achieved by reacting gamma-butyrolactone with hydrogen bromide in the presence of an alcohol. google.com For instance, ethyl 4-bromobutyrate can be synthesized by treating gamma-butyrolactone with dry hydrogen bromide gas and absolute ethanol (B145695). google.com This process involves the concurrent ring-opening of the lactone to form 4-bromobutyric acid, which is then esterified in situ. This one-step method has been shown to be efficient, with high yields reported for the ethyl ester. chemicalbook.com

One-Step Synthetic Strategies for Related Bromoacetates (e.g., Tert-butyl Bromoacetate via Ion Exchange Resin)

While multi-step syntheses are common, one-step strategies offer advantages in efficiency and environmental impact. A notable example is the synthesis of the related compound, tert-butyl bromoacetate, using a strong acid ion exchange resin as a catalyst. google.comchemicalbook.com This method replaces traditional two-step processes that might use hazardous reagents like thionyl chloride. chemicalbook.com

In this one-step synthesis, bromoacetic acid is dissolved in tert-butyl acetate (B1210297), which serves as both a reactant and a solvent. google.comgoogle.com The resulting solution is passed through a reactor containing a strong acid ion exchange resin, such as Amberlyst 15. google.comchemicalbook.com The reaction is typically conducted at a controlled temperature between 30-45°C for 2 to 6 hours. google.comchemicalbook.com This process directly yields a mixture containing tert-butyl bromoacetate, which can then be purified to a high degree. google.com This approach is considered a greener chemical process as it avoids the production of corrosive byproducts. chemicalbook.com

Purification and Isolation Techniques in Synthesis Optimization

The isolation of pure this compound from reaction mixtures is critical for its subsequent use in synthesis. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Chromatographic Separation Methodologies (e.g., Flash Chromatography)

Flash column chromatography is a frequently employed technique for the purification of this compound on a laboratory scale. googleapis.comcardiff.ac.uk This method effectively separates the product from unreacted starting materials and reaction byproducts. For instance, after synthesis via the Appel-type reaction, the crude oil can be purified by column chromatography using a mixture of ethyl acetate and hexane (B92381) (e.g., a 5:95 ratio) as the eluent. rsc.org Similarly, purification following the esterification of 4-bromobutyric acid has been successfully performed using column chromatography with dichloromethane as the eluent. wiley-vch.de The selection of the solvent system is crucial for achieving optimal separation.

Distillation and Crystallization for High Purity Isolation

For larger scale preparations or when impurities have significantly different boiling points, distillation is a viable purification strategy. For the closely related tert-butyl bromoacetate, separation from the reaction mixture is achieved using two rectifying towers, which allows for the isolation of the product with a purity exceeding 99%. google.comchemicalbook.com Fractional distillation under reduced pressure is also a recommended alternative to chromatography for similar compounds like tert-butyl 5-bromopentanoate, particularly for purifying larger batches.

Crystallization can be used if the target compound or its impurities are solids. While this compound is a liquid at room temperature, purification of solid intermediates or derivatives in a synthetic sequence often employs crystallization. cymitquimica.com For example, a procedure for a different bromo-compound involved dilution with hexanes to induce crystallization, followed by cooling to enhance the yield of the solid product. orgsyn.org

Table 2: Purification Parameters for this compound and Related Compounds

Method Compound Details Source
Column Chromatography This compound Eluent: Ethyl acetate/Hexane (5/95) rsc.org
Column Chromatography This compound Eluent: Dichloromethane wiley-vch.de
Flash Chromatography Reaction involving this compound Eluent: Petroleum ether/EtOAc gradient googleapis.com
Distillation Tert-butyl bromoacetate Two rectifying towers google.comchemicalbook.com
Fractional Distillation Tert-butyl 5-bromopentanoate Reduced pressure

Control of Side Reactions During this compound Synthesis and Application

Minimizing side reactions is paramount for maximizing the yield and purity of the final product. During the synthesis of this compound, particularly from 4-bromobutanoic acid, specific side reactions must be controlled.

Strategies for Preventing Lactonization during Bromobutanoic Acid Derivatization

A primary side reaction during the derivatization of 4-bromobutanoic acid is intramolecular cyclization, which leads to the formation of γ-butyrolactone. rsc.org This reaction is an intramolecular nucleophilic substitution where the carboxylate or hydroxyl group attacks the carbon atom bearing the bromine atom. The formation of this five-membered ring lactone is thermodynamically favorable.

Evidence suggests that the presence of water can promote this lactonization. rsc.org Therefore, a key strategy to prevent this unwanted side reaction is to conduct the synthesis under anhydrous (water-free) conditions. The use of a drying agent, such as magnesium sulfate, during the esterification of 4-bromobutyric acid serves not only to remove the water formed during the reaction but also to eliminate any residual moisture from the reagents and solvent, thereby suppressing lactone formation. wiley-vch.de The use of dry solvents like dichloromethane further ensures that the reaction environment is not conducive to this cyclization pathway. wiley-vch.de

Reactivity Profiles and Mechanistic Investigations of Tert Butyl 4 Bromobutanoate

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The presence of a bromine atom on a primary carbon makes tert-butyl 4-bromobutanoate a versatile substrate for a variety of nucleophilic substitution reactions. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. researchgate.net The bromine atom itself is a competent leaving group, facilitating these transformations.

Sₙ1 and Sₙ2 Mechanistic Pathways

Nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular Sₙ1 pathway, which involves a carbocation intermediate, and the bimolecular Sₙ2 pathway, which occurs in a single concerted step. libretexts.orgrsc.org The structure of the alkyl halide is the most critical factor in determining which mechanism will prevail. thieme-connect.de

This compound is classified as a primary alkyl halide, as the carbon atom bonded to the bromine is attached to only one other carbon atom. Primary alkyl halides strongly favor the Sₙ2 mechanism because the formation of a primary carbocation is highly energetically unfavorable, effectively precluding the Sₙ1 pathway. thieme-connect.deasianpubs.orgnih.gov The Sₙ2 reaction involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry at the reaction center and a transition state where both the nucleophile and the leaving group are partially bonded to the carbon. libretexts.orgrsc.org

A key structural feature of this compound is the bulky tert-butyl group on the ester moiety. While this group is four atoms away from the reaction center, its steric hindrance can influence the rate of the Sₙ2 reaction. Generally, increased steric bulk near the reaction site hinders the approach of the nucleophile, slowing down the reaction. rsc.orgkyoto-u.ac.jp However, because the bulky group is not directly on the reacting carbon (α-carbon) or the adjacent carbon (β-carbon), its effect is less pronounced than in compounds like neopentyl bromide, which are notoriously unreactive in Sₙ2 reactions despite being primary halides. kyoto-u.ac.jp Therefore, this compound readily undergoes Sₙ2 reactions, though potentially at a slower rate than a less hindered primary alkyl bromide like 1-bromobutane.

Factors Influencing the Mechanistic Pathway of Alkyl Halides

Factor Favors Sₙ1 Favors Sₙ2 Relevance to this compound
Substrate Tertiary > Secondary Primary > Methyl As a primary halide, it strongly favors the Sₙ2 pathway. thieme-connect.deasianpubs.org
Nucleophile Weak nucleophiles Strong nucleophiles The rate is dependent on the concentration and strength of the nucleophile, characteristic of an Sₙ2 reaction. rsc.org
Leaving Group Good leaving group Good leaving group Bromide is a good leaving group, suitable for both pathways but essential for Sₙ2. rsc.org

| Solvent | Polar protic | Polar aprotic | Reactions are typically run in polar aprotic solvents (e.g., DMF, Acetone) to favor the Sₙ2 mechanism. rsc.org |

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound serves as a valuable four-carbon building block in such transformations.

Traditional Grignard reagents (R-MgX) are potent nucleophiles and strong bases. Their direct reaction with this compound is problematic because the Grignard reagent would readily attack the electrophilic carbonyl carbon of the ester group, leading to the formation of a tertiary alcohol rather than the desired substitution at the carbon-bromine bond.

However, modern advancements have enabled the cross-coupling of alkyl halides containing sensitive functional groups like esters with Grignard reagents through the use of transition metal catalysts, particularly iron complexes. thieme-connect.deasianpubs.org These iron-catalyzed Kumada-type cross-coupling reactions proceed under mild conditions and exhibit high chemoselectivity, preserving the ester group. thieme-connect.de The reaction is believed to proceed through a mechanism that avoids the formation of free, highly reactive Grignard reagents in high concentrations, thus preventing the undesired attack on the ester. The use of additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) is often crucial for suppressing side reactions and achieving high yields. thieme-connect.deasianpubs.org

Representative Conditions for Iron-Catalyzed Cross-Coupling

Alkyl Halide Grignard Reagent Catalyst Additive/Solvent Product Yield Reference
tert-Butyl bromoacetate Phenylmagnesium bromide Fe(acac)₃ THF tert-Butyl 2-phenylacetate 85%
1-Bromododecane Biphenylmagnesium bromide FeCl₃ TMEDA / THF 1-Dodecylbiphenyl 92% asianpubs.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is among the most versatile of these methods. libretexts.org While traditionally used for sp²-hybridized carbons (aryl or vinyl halides), its scope has been extended to include sp³-hybridized substrates like primary alkyl bromides. rsc.org

This compound can participate as the electrophilic partner in Suzuki couplings with various aryl- or vinylboronic acids. d-nb.info These reactions require a palladium(0) catalyst, which is often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand to stabilize the catalyst, and a base to activate the organoboron species. libretexts.orgrsc.org The reaction is tolerant of the ester functional group, making it a highly effective method for synthesizing compounds such as tert-butyl 4-arylbutanoates.

Another relevant palladium-catalyzed reaction is the Negishi coupling, which utilizes an organozinc reagent. This reaction is known for its exceptional functional group tolerance. kyoto-u.ac.jp Studies on the closely related ethyl 4-bromobutanoate have shown that an organozinc reagent can be formed and used in a subsequent palladium-catalyzed cross-coupling to generate new C-C bonds, demonstrating the viability of this approach for this compound as well.

Representative Conditions for Palladium-Catalyzed Suzuki Coupling

Halide Partner Boronic Acid Catalyst / Ligand Base / Solvent Temperature Reference
Aryl Iodide (Het)Aryl Boronic Acid Na₂PdCl₄ / sSPhos K₂CO₃ / H₂O:ACN 37°C researchgate.net
Brominated Furan Arylboronic Acid Pd(PPh₃)₄ K₂CO₃ / Dioxane:H₂O 80°C kyoto-u.ac.jp
Grignard Reagent Mediated Coupling

Carbon-Heteroatom Bond Forming Reactions

This compound is also frequently employed to form bonds between carbon and heteroatoms such as oxygen, which is a key step in the synthesis of various ethers and other functionalized molecules.

The reaction of this compound with phenols or alcohols is a classic example of a Williamson ether synthesis, proceeding via an Sₙ2 mechanism. To facilitate the reaction, the alcohol or phenol (B47542) is typically deprotonated with a base to form a more nucleophilic alkoxide or phenoxide. Common bases used for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH), and the reaction is usually carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

This O-alkylation is a reliable method for introducing a butanoate ester chain onto a phenolic or alcoholic core structure. Research has shown the successful alkylation of various substituted phenols with this compound to produce the corresponding tert-butyl 4-(aryloxy)butanoates in good yields. acs.org

Examples of O-Alkylation Reactions

Nucleophile Alkylating Agent Base / Solvent Conditions Product Reference
Thiocyanate dimethoxy phenol This compound N/A N/A O-alkylated phenol derivative acs.org
Methyl-4-nitro-3-hydroxybenzoate This compound K₂CO₃ / DMF N/A Methyl 3-(4-(tert-butoxy)-4-oxobutoxy)-4-nitrobenzoate soton.ac.uk

Table of Mentioned Chemical Compounds

Compound Name Molecular Formula
1-Bromobutane C₄H₉Br
1-Bromododecane C₁₂H₂₅Br
1-Dodecylbiphenyl C₂₄H₃₄
Biphenylmagnesium bromide C₁₂H₉BrMg
Ethyl 10-bromodecanoate C₁₂H₂₃BrO₂
Ethyl 4-bromobutanoate C₆H₁₁BrO₂
Ethyl heptacosanoate C₂₉H₅₈O₂
Heptadecylmagnesium bromide C₁₇H₃₅BrMg
Iron(III) acetylacetonate (B107027) (Fe(acac)₃) C₁₅H₂₁FeO₆
Iron(III) chloride (FeCl₃) FeCl₃
Methyl 3-(4-(tert-butoxy)-4-oxobutoxy)-4-nitrobenzoate C₁₆H₂₁NO₇
Methyl-4-nitro-3-hydroxybenzoate C₈H₇NO₅
N,N,N′,N′-tetramethylethylenediamine (TMEDA) C₆H₁₆N₂
Neopentyl bromide C₅H₁₁Br
Palladium(II) acetate (Pd(OAc)₂) C₄H₆O₄Pd
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) C₇₂H₆₀P₄Pd
Phenylmagnesium bromide C₆H₅BrMg
Potassium carbonate K₂CO₃
Sodium hydride NaH
Tert-butyl 4-(aryloxy)butanoates Varies
Tert-butyl 4-arylbutanoates Varies
This compound C₈H₁₅BrO₂
tert-Butyl 2-phenylacetate C₁₂H₁₆O₂
tert-Butyl bromoacetate C₆H₁₁BrO₂
N-Alkylation with Amines

The bromine atom in this compound serves as an effective leaving group in nucleophilic substitution reactions. One of the most common applications is the N-alkylation of primary and secondary amines to introduce a 4-(tert-butoxy)-4-oxobutyl group onto a nitrogen atom. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon atom bonded to the bromine. This concerted step results in the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-bromine bond, displacing the bromide ion.

Mechanism of N-Alkylation

R₂NH + Br-(CH₂)₃-CO₂tBu → [R₂NH⁺-(CH₂)₃-CO₂tBu]Br⁻
[R₂NH⁺-(CH₂)₃-CO₂tBu]Br⁻ + Base → R₂N-(CH₂)₃-CO₂tBu + [Base-H]⁺Br⁻

A base is required to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or strong, non-nucleophilic bases like sodium hydride (NaH), particularly when alkylating less nucleophilic amines such as those in indazole systems. diva-portal.orgrsc.org The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) being frequently used as they can effectively solvate the cations without interfering with the nucleophile. diva-portal.orgdiva-portal.org

Research has demonstrated the utility of this reaction in the synthesis of complex molecules. For instance, this compound has been used to alkylate indazole-3-carboxylic acid in the presence of sodium hydride in DMF. diva-portal.orgdiva-portal.org In some procedures, the reaction is conducted at controlled temperatures, such as 0°C, to enhance selectivity and minimize potential side reactions like O-alkylation. diva-portal.org

Table 1: Examples of N-Alkylation Reactions using this compound
Amine SubstrateBaseSolventTemperatureReaction TimeProductYieldReference
Indazole-3-carboxylic acidNaHDMFRoom Temp21 h1-(3-(tert-Butoxycarbonyl)propyl)indazole-3-carboxylic acid86% diva-portal.org
5-Bromo-1H-indazole-3-carboxylic acidNaHDMFRoom Temp23 h5-Bromo-1-(4-(tert-butoxy)-4-oxobutyl)-1H-indazole-3-carboxylic acidNot specified diva-portal.org
Methyl 3-hydroxy-4-nitrobenzoateK₂CO₃DMFNot specifiedNot specifiedMethyl 3-(4-(tert-butoxy)-4-oxobutoxy)-4-nitrobenzoateNot specified rsc.org

Ester Functional Group Transformations

The tert-butyl ester group of the molecule offers distinct reactivity, primarily centered around its cleavage or transformation under specific catalytic conditions. Its steric bulk makes it resistant to certain nucleophilic attacks, yet it can be selectively removed or altered, a feature highly valued in multi-step synthesis.

Hydrolysis of the Tert-butyl Ester

The acid-catalyzed hydrolysis of tert-butyl esters, including this compound, follows a mechanism distinct from that of primary or secondary alkyl esters. chemistrysteps.comchegg.com Due to the high stability of the tertiary carbocation that can be formed, the reaction proceeds through a unimolecular pathway (AAL1 mechanism) involving the cleavage of the alkyl-oxygen bond. chemistrysteps.comresearchgate.net

The mechanism is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. However, instead of a subsequent nucleophilic attack by water at the carbonyl carbon (as seen in AAC2 mechanisms), the C-O single bond between the oxygen and the tert-butyl group cleaves. This heterolytic cleavage is the rate-determining step and results in the formation of a carboxylic acid and a relatively stable tert-butyl carbocation. chemistrysteps.comresearchgate.net The tert-butyl cation is then neutralized by reacting with water to form tert-butanol (B103910) or by eliminating a proton to form isobutylene (B52900). researchgate.net

This specific mechanism is favored because the formation of the tertiary carbocation is energetically more accessible than the formation of a highly sterically hindered tetrahedral intermediate required for an AAC2 pathway. chemistrysteps.com

Base-catalyzed hydrolysis, or saponification, of this compound proceeds via the more common bimolecular nucleophilic acyl substitution (BAC2) mechanism. chemistrysteps.com This pathway involves the direct attack of a hydroxide (B78521) ion (or other strong base) on the electrophilic carbonyl carbon of the ester.

The key steps are:

Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom. diva-portal.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The electron pair from the negatively charged oxygen reforms the carbon-oxygen double bond, leading to the expulsion of the tert-butoxide ion (⁻O-tBu) as the leaving group.

The final products, prior to an acidic workup, are the carboxylate salt and tert-butanol. The irreversibility of the final deprotonation step makes base-catalyzed hydrolysis a highly efficient method for cleaving esters. chemistrysteps.com

Acid-Catalyzed Hydrolysis Mechanisms

Transesterification Processes

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. For this compound, this would involve reacting it with an alcohol (R'-OH) to produce a different ester (R'-O-CO-(CH₂)₃-Br) and tert-butanol.

The reaction can be catalyzed by either acids or bases.

Acid-Catalyzed Transesterification: The mechanism is the reverse of the AAC2 Fischer esterification. The carbonyl oxygen is protonated, followed by nucleophilic attack from the new alcohol (R'-OH).

Base-Catalyzed Transesterification: A strong base generates an alkoxide from the new alcohol (R'-O⁻), which then acts as a nucleophile, attacking the carbonyl carbon of the tert-butyl ester.

However, the transesterification of tert-butyl esters can be challenging. Reactions involving tertiary alcohols are often difficult, and the steric hindrance of the tert-butyl group can impede nucleophilic attack at the carbonyl center. nih.gov Specialized catalysts, such as boronic acids, have been developed to facilitate the transesterification of sterically demanding esters by acting as Lewis acids that activate the carbonyl group. nih.gov

Conversion to Acid Chlorides

A particularly useful transformation of tert-butyl esters is their direct conversion to acid chlorides, which are highly reactive intermediates for synthesizing amides, other esters, and various acyl derivatives. A selective method has been developed that allows for the conversion of tert-butyl esters to acid chlorides using thionyl chloride (SOCl₂), often in the presence of a catalytic amount of acid like HCl. researchgate.netorganic-chemistry.orgnih.gov

This transformation is noteworthy for its selectivity; other common esters such as methyl, ethyl, or benzyl (B1604629) esters are generally unreactive under the same conditions. researchgate.netnih.gov The reaction proceeds readily at room temperature and provides the corresponding acid chloride in high yield. organic-chemistry.org

The proposed mechanism involves initial acid-promoted cleavage of the tert-butyl group to form the carboxylic acid and isobutylene, similar to the AAL1 hydrolysis mechanism. The in situ generated carboxylic acid then reacts with thionyl chloride to form the acid chloride. This method avoids the need to first hydrolyze the ester to a carboxylic acid and then isolate it before chlorination, offering a more streamlined synthetic route. organic-chemistry.org

Table 2: Summary of Ester Transformations
TransformationReagentsKey Mechanistic FeatureProduct
Acid-Catalyzed HydrolysisH₃O⁺ (catalytic H⁺, H₂O)AAL1 mechanism via stable tert-butyl carbocation. chemistrysteps.comresearchgate.net4-Bromobutanoic acid + Isobutylene/tert-Butanol
Base-Catalyzed HydrolysisNaOH (aq)BAC2 mechanism (nucleophilic acyl substitution). chemistrysteps.comSodium 4-bromobutanoate + tert-Butanol
TransesterificationR'-OH, Acid or Base CatalystNucleophilic acyl substitution.Alkyl 4-bromobutanoate + tert-Butanol
Conversion to Acid ChlorideSOCl₂Selective reaction for tert-butyl esters. researchgate.netorganic-chemistry.org4-Bromobutanoyl chloride

Elimination Reaction Pathways

Elimination reactions of alkyl halides, such as this compound, can proceed through various mechanisms, primarily E1 and E2 pathways. These reactions involve the removal of a hydrogen atom and a halogen from adjacent carbon atoms, leading to the formation of a double bond.

Under basic conditions, this compound can undergo β-elimination. In this process, a base abstracts a proton from the carbon atom beta to the bromine atom (the C3 position), while the bromide ion departs from the alpha-carbon (C4).

The two primary mechanisms for β-elimination are the E2 and E1 pathways.

E2 Mechanism: This is a bimolecular, one-step process where the base abstracts the β-hydrogen at the same time as the C-Br bond breaks. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. A strong base is typically required to facilitate this concerted mechanism.

E1 Mechanism: This is a unimolecular, two-step process. The first step involves the slow departure of the leaving group (bromide) to form a carbocation intermediate. This is followed by a rapid deprotonation of a β-hydrogen by a base (which can be a weak base or the solvent) to form the alkene.

For a primary alkyl halide like this compound, the E2 pathway is generally more favored than the E1 pathway, especially with a strong, non-nucleophilic base.

The competition between elimination (E) and nucleophilic substitution (SN) is a critical aspect of the reactivity of this compound. Several factors, including the choice of solvent and base, significantly influence which pathway is favored.

Base Strength and Steric Hindrance:

Strong, non-nucleophilic bases favor elimination. Bulky bases, such as potassium tert-butoxide, are sterically hindered from acting as nucleophiles and are more likely to abstract a proton, promoting elimination.

Strong, nucleophilic bases like hydroxide or alkoxides can lead to a mixture of substitution (SN2) and elimination (E2) products.

Solvent Polarity:

Polar protic solvents (e.g., water, ethanol) can solvate both the leaving group and the nucleophile. Water tends to encourage substitution, while ethanol (B145695) favors elimination. These solvents can also promote SN1 and E1 pathways for secondary and tertiary substrates.

Polar aprotic solvents (e.g., DMSO, DMF) favor SN2 and E2 reactions.

Temperature:

Higher temperatures generally favor elimination over substitution. Elimination reactions have higher activation energies than substitution reactions, and this energy barrier is more easily overcome at elevated temperatures.

Table 1: Influence of Reaction Conditions on Substitution vs. Elimination

FactorFavors SubstitutionFavors Elimination
Base Weakly basic nucleophilesStrong, sterically hindered bases
Solvent Polar protic (e.g., water)Less polar (e.g., ethanol), Polar aprotic
Temperature Lower temperaturesHigher temperatures
Substrate Primary halidesTertiary halides

β-Elimination Mechanisms Under Basic Conditions

Mechanistic Nuances in Complex Reaction Systems

The utility of this compound is often realized in multi-step synthetic sequences where its reactivity must be carefully controlled.

This compound serves as a key building block in the synthesis of more complex molecules. A common sequence involves:

Alkylation: The bromine atom acts as a good leaving group in nucleophilic substitution reactions. For instance, it can be used to alkylate a nucleophile, such as a phenol, to form an ether linkage.

Amide Coupling: Following the initial alkylation, the tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid. This acid can then be activated and coupled with an amine to form an amide bond, a crucial linkage in many biologically active molecules.

Hydrolysis: The tert-butyl ester group is a protecting group for the carboxylic acid. It is stable under many reaction conditions but can be selectively removed (hydrolyzed) under acidic conditions to reveal the carboxylic acid.

This sequence allows for the introduction of a four-carbon chain with a terminal functional group that can be further elaborated, making it a valuable tool in pharmaceutical and chemical research.

The tert-butyl group is a bulky functional group that exerts significant steric hindrance. This steric bulk has a profound impact on the reactivity of the molecule.

Ester Group Reactivity: The steric hindrance from the tert-butyl group protects the carbonyl carbon of the ester from nucleophilic attack. This makes the ester less reactive towards hydrolysis and other nucleophilic acyl substitution reactions compared to less hindered esters like methyl or ethyl esters.

**Table of Compounds

Applications of Tert Butyl 4 Bromobutanoate in Advanced Organic Synthesis

Building Block for Pharmaceutical and Agrochemical Intermediates

The dual functionality of tert-butyl 4-bromobutanoate makes it a crucial starting material in the production of intermediates for the pharmaceutical and agrochemical industries. apolloscientific.co.uk The bromine atom provides a site for nucleophilic substitution and cross-coupling reactions, while the tert-butyl ester group can serve as a protecting group that can be removed under specific conditions. cymitquimica.com

This compound is a key reagent in the preparation of β-ketoesters. apolloscientific.co.uk These motifs are prevalent in many biologically active molecules and are valuable synthetic intermediates. The synthesis generally involves the reaction of this compound with a suitable nucleophile to generate a carbanion, which then undergoes acylation. A general route to complex β-ketoesters involves the Claisen condensation of t-butyl acetate (B1210297) with a methyl ester. orgsyn.org This reaction requires an excess of the enolate of t-butyl acetate to rapidly deprotonate the product and prevent the formation of tertiary alcohols. orgsyn.org

A notable application is in the synthesis of β-keto esters with potential antibacterial activity. nih.gov For instance, various phenylacetic acid derivatives can be activated and condensed with Meldrum's acid, followed by reflux in tert-butanol (B103910) to yield the desired β-keto esters. nih.gov

β-Lactones are four-membered cyclic esters that are important structural motifs in a number of natural products and are valuable chiral building blocks. This compound can be utilized in multi-step synthetic sequences to generate precursors for β-lactone formation. apolloscientific.co.uk While direct conversion is not typical, the butanoate backbone can be functionalized and subsequently cyclized. For example, a synthetic approach towards the lactone core of the anti-obesity drug tetrahydrolipstatin has been developed from a related β-ketoester. researchgate.net

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. rsc.org this compound serves as a precursor for the synthesis of these complex structures. The bromo-functionalized chain can be used to alkylate nitrogen nucleophiles, leading to the formation of intermediates that can then be cyclized to form various heterocyclic rings. For example, it can be used in the synthesis of oxazolines and other nitrogen-containing heterocycles through catalytic dehydrative cyclization of β- or γ-hydroxy amides derived from the starting butanoate.

The synthesis of many six-membered heterocycles relies on condensation reactions between carbonyl compounds and nitrogen-containing building blocks. beilstein-journals.org The ester functionality of this compound can be transformed into a ketone, which can then participate in such condensation reactions.

Biaryl structures are prevalent in many pharmaceuticals, natural products, and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds to create these structures. nih.gov In this context, the bromine atom of this compound can participate in palladium-catalyzed cross-coupling reactions with various arylboronic acids or their esters. nih.govmdpi.com This allows for the introduction of an aryl group at the 4-position of the butanoate chain, leading to the synthesis of biaryl derivatives. These reactions are often carried out under mild conditions and tolerate a wide range of functional groups. nih.govorganic-chemistry.org

For instance, the synthesis of biaryl analogs with anti-inflammatory and analgesic properties has been achieved through Suzuki-Miyaura cross-coupling reactions using a palladium catalyst. nih.gov

Preparation of Nitrogen-Containing Heterocycles

Role in Natural Product Synthesis

The synthesis of complex natural products often requires versatile building blocks that allow for the controlled and sequential introduction of functional groups. This compound, with its distinct reactive sites, has been employed in the total synthesis of various natural products. The butanoate chain can be elaborated and cyclized to form core ring structures found in these molecules. For example, the synthesis of enantiomerically pure δ-lactones, which are versatile intermediates for natural product synthesis, has been accomplished starting from ethyl 4-bromobutyrate, a related compound. researchgate.net The tert-butyl ester in this compound offers the advantage of being a more sterically demanding protecting group, which can influence the stereochemical outcome of certain reactions.

In one instance, a key step in the synthesis of (+)-ingenol involved a directed epoxidation of an allylic alcohol with tert-butyl hydroperoxide. nih.gov While not directly using this compound, this highlights the utility of tert-butyl groups in complex synthetic sequences.

Precursor in Medicinal Chemistry Research

In the field of medicinal chemistry, the rapid synthesis of analog libraries is crucial for structure-activity relationship (SAR) studies. This compound serves as a valuable precursor in this area. Its ability to undergo a variety of chemical transformations allows for the efficient generation of diverse molecular scaffolds. ambeed.com For example, it has been used in the synthesis of potent CB1 receptor antagonists, which are involved in feeding behaviors. chemicalbook.com The butanoate moiety can be modified to explore the chemical space around a pharmacophore, aiding in the optimization of lead compounds.

Synthesis of PROTACs (e.g., BRAF-targeting PROTACs)

One of the most cutting-edge applications of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. nih.gov this compound is frequently used to create the "linker" component of the PROTAC, which connects the protein-targeting ligand to the E3 ligase-binding ligand.

A notable example is the development of BRAF-targeting PROTACs. Certain mutations in the BRAF gene, such as BRAF-V600E, are implicated in various cancers. ambeed.com Researchers have synthesized vemurafenib-based PROTACs that can selectively degrade mutant BRAF proteins while sparing the wild-type (WT) version. nih.govambeed.com In the synthesis of these PROTACs, this compound is used to alkylate a phenolic hydroxyl group on a precursor molecule, forming an ether linkage and introducing the four-carbon chain that will become part of the PROTAC linker. innospk.comnih.gov This strategic use allows for the precise construction of the linker necessary to induce the formation of a stable ternary complex between the mutant BRAF protein and the E3 ligase, leading to potent and selective protein degradation. nih.govambeed.com

Beyond BRAF, this compound has been instrumental in creating PROTACs for other significant cancer targets:

Androgen Receptor (AR): It has been used as a key intermediate in a substitution reaction to synthesize the linker for ARD-69, a highly potent PROTAC designed to degrade the androgen receptor for the treatment of prostate cancer. olemiss.edu

Epidermal Growth Factor Receptor (EGFR): The compound is employed in the synthesis of PROTACs that selectively degrade the EGFRL858R/T790M mutant, a driver of non-small-cell lung cancer, by reacting it with a precursor under basic conditions to form the linker. nih.gov

Cyclin-Dependent Kinase 9 (CDK9): In the development of CDK9-degrading PROTACs for treating pancreatic cancer, this compound was reacted with a phenolic compound in the presence of potassium carbonate to form a key ether-linked intermediate. acs.org

Target ProteinPROTAC ExampleRole of this compoundTherapeutic Area
Mutant BRAF Vemurafenib-based PROTACs (e.g., SJF-0628)Alkylation of a phenol (B47542) to form the PROTAC linker. innospk.comnih.govCancer (e.g., Melanoma)
Androgen Receptor (AR) ARD-69Key intermediate in linker synthesis via substitution reaction. olemiss.eduProstate Cancer
EGFRL858R/T790M Compound 14oAlkylation of a phenol to form the PROTAC linker. nih.govNon-Small-Cell Lung Cancer
CDK9 PROTAC 2Alkylation of a phenol to form a key linker intermediate. acs.orgPancreatic Cancer

Derivatization for Prodrug Design

The chemical characteristics of this compound make it a valuable tool in prodrug design. Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active pharmaceutical ingredient. acs.org This strategy is often used to improve a drug's pharmacokinetic properties, such as solubility, stability, and membrane permeability. ontosight.aiacs.org

The tert-butyl ester group is a key feature in this context. Due to its steric bulk, it is significantly more resistant to chemical and enzymatic hydrolysis (e.g., in the gastrointestinal tract) compared to simpler alkyl esters like methyl or ethyl esters. nih.govrsc.org This enhanced stability can protect the parent drug from premature degradation, allowing for better delivery to the target site. nih.govgoogle.com Once absorbed, the ester can be cleaved in vivo to release the active carboxylic acid. This approach increases the lipophilicity of the parent molecule, which can enhance its ability to cross cellular membranes. ontosight.ai

The reactive bromine atom allows for the covalent attachment of this stable, lipophilic butyrate (B1204436) moiety to a parent drug. For instance, this compound can be used to alkylate nucleophilic functional groups like phenols or amines on a drug molecule, thereby installing the tert-butyl ester prodrug moiety. nih.govcmu.edu In one synthetic approach for complex phosphinic acid-based enzyme inhibitors, a related γ-bromo ester was considered for an Arbuzov reaction to build a key part of the molecular backbone, demonstrating the utility of the bromoalkyl ester structure in synthesizing complex therapeutic agents. nih.gov

Alkylation: The bromine atom is displaced by a nucleophile on the parent drug molecule, attaching the -(CH₂)₃-COO-tBu chain.

Bioactivation: In vivo, esterases cleave the tert-butyl ester to reveal the active carboxylic acid, -(CH₂)₃-COOH.

This dual functionality makes this compound an effective reagent for creating prodrugs with improved metabolic stability and delivery characteristics. nih.govgoogle.com

Contributions to Material Science and Polymer Chemistry

In addition to its role in medicinal chemistry, this compound serves as a valuable building block in material science and polymer chemistry. Its bifunctionality allows for its incorporation into monomers and polymers, introducing both a reactive handle (the bromine atom) and a protected functional group (the tert-butyl ester) that can be modified post-polymerization.

One direct application is in the synthesis of custom monomers for functional polymers. For example, this compound has been used in the O-alkylation of methyl-4-nitro-3-hydroxybenzoate to produce methyl 3-(4-(tert-butoxy)-4-oxobutoxy)-4-nitrobenzoate. cmu.edu This new molecule is a monomer that can be polymerized, and the resulting polymer carries a side chain that can be further modified. The tert-butyl ester can be hydrolyzed to a carboxylic acid, altering the polymer's solubility and creating pH-responsive materials. alibaba.com

The combination of a bromine atom and an ester is also highly relevant to controlled radical polymerization techniques. For instance, initiators containing both bromine and a tert-butyl ester group have been developed for atom transfer radical polymerization (ATRP). apolloscientific.co.uk These initiators allow for the synthesis of well-defined polymers like polystyrene with a protected carboxylic acid at one end. This terminal group can then be deprotected to yield a functional polymer capable of being grafted onto other surfaces or molecules. apolloscientific.co.uk

Furthermore, the core structure of bromobutanoic acid (the de-esterified version of the title compound) is used to create functional monomers like vinyl bromobutanoate. This monomer can be copolymerized with other monomers, such as 2-methylene-1,3-dioxepane (B1205776) (MDO), using techniques like RAFT/MADIX polymerization. nih.gov This process yields functional, degradable copolymers where the pendent bromine groups can be used for post-polymerization modifications, such as attaching polyethylene (B3416737) glycol (PEG) chains to create hydrophilic materials. nih.gov

Utilization in Fine Chemical Production

This compound is a key intermediate in the broader fine chemical industry, which focuses on the production of complex, pure chemical substances in limited quantities, including pharmaceuticals and agrochemicals. Its utility stems from its role as a versatile four-carbon building block. innospk.com

Its application extends to the synthesis of various chemical intermediates. It is used as a reagent in the preparation of β-ketoesters and β-lactones, which are important structural motifs in many biologically active compounds. The syntheses of the advanced PROTACs and prodrugs detailed in previous sections are themselves prime examples of fine chemical production, where multi-step, high-precision synthesis is required to create high-value products. nih.govolemiss.edu The compound's stability and reactivity profile make it a reliable choice for manufacturers producing these sophisticated molecules.

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of tert-butyl 4-bromobutanoate by providing detailed information about the hydrogen and carbon atoms within the molecule.

¹H NMR for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy is employed to identify the different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton groups are observed.

A representative ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz shows the following characteristic peaks. rsc.org The methylene (B1212753) protons adjacent to the bromine atom (-CH₂Br) typically appear as a triplet at approximately 3.47 ppm. rsc.org The protons of the methylene group adjacent to the ester carbonyl group (-CH₂CO₂tBu) resonate as a triplet around 2.42 ppm. rsc.org The central methylene protons (-CH₂-) present as a quintet at about 2.17 ppm. rsc.org The nine equivalent protons of the tert-butyl group (-C(CH₃)₃) give a sharp singlet at approximately 1.44 ppm. rsc.org The integration of these signals confirms the ratio of protons in the molecule.

Proton Environment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₂Br3.47Triplet (t)6.8
-CH₂CO₂tBu2.42Triplet (t)6.8
-CH₂CH₂CH₂-2.17Quintet6.8
-C(CH₃)₃1.44Singlet (s)N/A
Table 1: Representative ¹H NMR data for this compound in CDCl₃. rsc.org

¹³C NMR for Carbon Skeleton and Functional Group Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

In a spectrum obtained in CDCl₃ at 125 MHz, the carbonyl carbon of the ester group is typically observed furthest downfield. The carbon of the tert-butyl group and the carbons of the butyl chain also show characteristic chemical shifts.

Carbon Environment Chemical Shift (δ, ppm)
C =O~171-173
-C (CH₃)₃~80-81
-C H₂Br~33-34
-C H₂CO₂tBu~32-33
-CH₂C H₂CH₂-~27-28
-C(C H₃)₃~28
Table 2: Typical ¹³C NMR chemical shift ranges for this compound. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₈H₁₅BrO₂), the calculated exact mass is 222.02554 Da. nih.gov HRMS analysis using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) can confirm this exact mass, often by observing the sodium adduct of the molecule ([M+Na]⁺). princeton.edu

LC-MS for Reaction Monitoring and Product Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. diva-portal.org In the context of this compound, LC-MS is frequently utilized to monitor the progress of reactions where it is either a reactant or a product. diva-portal.orgdiva-portal.org By analyzing aliquots of the reaction mixture, researchers can track the consumption of starting materials and the formation of the desired product. diva-portal.org Furthermore, LC-MS is an effective tool for assessing the purity of the final this compound product by detecting and identifying any residual starting materials or by-products. diva-portal.orgdiva-portal.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the ester and alkyl halide functionalities.

A strong absorption band is typically observed in the region of 1730-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group. The C-O stretching vibrations of the ester group usually appear in the 1150-1250 cm⁻¹ range. The presence of the C-Br bond is indicated by an absorption band in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹. Additionally, C-H stretching vibrations of the alkyl groups are observed around 2850-3000 cm⁻¹. princeton.edu

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O (Ester)Stretch1730-1750
C-O (Ester)Stretch1150-1250
C-H (Alkyl)Stretch2850-3000
C-BrStretch500-600
Table 3: Characteristic IR absorption bands for this compound. princeton.edu

Carbonyl Stretching Frequencies

The ester functional group in this compound is characterized by a strong carbonyl (C=O) stretching vibration. For aliphatic esters, this absorption band typically appears in the range of 1750-1735 cm⁻¹. libretexts.org The exact position of this peak can be influenced by the molecular structure and the physical state of the sample. In the case of this compound, the bulky tert-butyl group can have a slight electronic effect on the carbonyl bond. For a similar compound, ethyl 4-bromobutyrate, the C=O stretching vibration is observed at 1735 cm⁻¹. google.com

Table 1: Characteristic Carbonyl Stretching Frequencies

Functional GroupTypical Range (cm⁻¹)Reference
Aliphatic Ester (C=O)1750-1735 libretexts.org
Ethyl 4-bromobutyrate (C=O)1735 google.com

Carbon-Bromine Bond Vibrations

The presence of a bromine atom in this compound gives rise to a characteristic absorption in the fingerprint region of the IR spectrum. The carbon-bromine (C-Br) stretching vibration for alkyl bromides is typically observed in the range of 690-515 cm⁻¹. orgchemboulder.comlibretexts.org This absorption is often strong and can be a useful diagnostic tool for confirming the presence of the bromine substituent. missouri.edu For instance, in ethyl 4-bromobutyrate, the C-Br stretch is found at 560 cm⁻¹. google.com Another feature associated with terminal alkyl halides is the C-H wagging of the –CH₂X group, which appears between 1300-1150 cm⁻¹. orgchemboulder.comquora.com

Table 2: Characteristic Carbon-Bromine Vibrational Frequencies

VibrationTypical Range (cm⁻¹)Reference
C-Br Stretch690-515 orgchemboulder.comlibretexts.org
-CH₂X Wag1300-1150 orgchemboulder.comquora.com
Ethyl 4-bromobutyrate C-Br Stretch560 google.com

Chromatographic Techniques for Purity and Reaction Progress Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique frequently used to monitor the progress of chemical reactions. nih.govaga-analytical.com.pl In the synthesis or subsequent reactions of this compound, TLC can be employed to qualitatively track the consumption of starting materials and the formation of the product. nih.govresearchgate.net The technique involves spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system. rsc.org The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase. aga-analytical.com.pl

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of components in a mixture. creative-biostructure.com For compounds like this compound, reversed-phase HPLC is a common method for purity analysis. google.com This technique typically utilizes a nonpolar stationary phase (like a C18 column) and a polar mobile phase. creative-biostructure.comgoogle.com HPLC offers high resolution and sensitivity, making it suitable for the quantitative determination of purity and the detection of any impurities. creative-biostructure.com While specific HPLC methods for this compound are proprietary, general principles of reversed-phase chromatography would apply for its analysis.

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is another essential technique for assessing the purity of volatile compounds like this compound. Several chemical suppliers specify that the purity of their this compound is greater than 97.0% as determined by GC. tcichemicals.comapicalscientific.com In GC, the sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. This method provides a quantitative measure of the purity of the compound.

Advanced Research Considerations and Future Directions

Optimization Strategies for Reaction Efficiency and Selectivity

The successful application of tert-butyl 4-bromobutanoate in multi-step syntheses hinges on the efficiency and selectivity of the reactions in which it participates. Researchers have explored various strategies to fine-tune these reactions, ensuring high yields and minimal byproducts.

Solvent Selection in Nucleophilic Substitution

The choice of solvent is a critical parameter in nucleophilic substitution reactions involving this compound. The solvent's ability to solvate both the nucleophile and the electrophile, as well as the intermediate transition state, can significantly influence the reaction rate and outcome.

For SN2 reactions, polar aprotic solvents such as N,N-dimethylformamide (DMF) are often favored. rsc.org These solvents can effectively solvate the cation but not the anionic nucleophile, thereby increasing the nucleophile's reactivity. In a study on the alkylation of indazole-3-carboxylic acid with organobromides, including this compound, DMF was found to be the optimal solvent, leading to high conversion and selectivity. diva-portal.org Other solvents like dimethyl sulfoxide (B87167) (DMSO) and 1,4-dioxane (B91453) are also considered suitable for nucleophilic substitution reactions. google.com

In contrast, protic solvents can solvate both the anion and the cation, which can stabilize the reactants more than the transition state, potentially slowing down SN2 reactions. rsc.org However, the specific reaction and nucleophile will ultimately dictate the ideal solvent choice.

Table 1: Solvent Effects in Nucleophilic Substitution Reactions

Solvent Type Example(s) Effect on SN2 Reactions Reference(s)
Polar Aprotic DMF, DMSO Enhances nucleophile reactivity, often increasing reaction rate. rsc.orgdiva-portal.orggoogle.com
Protic Ethanol (B145695), Water Can slow down reaction rate by solvating the nucleophile. rsc.org

Base Selection for Alkylation and Deprotonation

The choice of base is another crucial factor, particularly in alkylation reactions where this compound acts as the alkylating agent. The base is typically used to deprotonate a nucleophile, making it more reactive.

In the synthesis of intermediates for synthetic cannabinoids, sodium hydride (NaH) was found to be a highly effective base for the alkylation of indazole-3-carboxylic acid with this compound in DMF. diva-portal.org The use of three equivalents of NaH resulted in full conversion and high N1 selectivity. diva-portal.org Other bases such as potassium carbonate (K₂CO₃) and N,N-diisopropylethylamine (DIPEA) have also been employed in similar reactions. thieme-connect.com For instance, in the esterification of carboxylic acids, DIPEA and triethylamine (B128534) were shown to give good yields. thieme-connect.com The strength and steric hindrance of the base must be carefully considered to avoid side reactions, such as elimination.

Table 2: Common Bases Used in Reactions with this compound

Base Abbreviation Typical Application Reference(s)
Sodium Hydride NaH Deprotonation of N-heterocycles for alkylation. diva-portal.org
Potassium Carbonate K₂CO₃ Base in nucleophilic substitution reactions. thieme-connect.com
N,N-Diisopropylethylamine DIPEA Non-nucleophilic base for esterifications and alkylations. thieme-connect.com
Triethylamine TEA Common organic base for various reactions. thieme-connect.com

Temperature Control and Reaction Time Optimization

Temperature and reaction time are interdependent parameters that require careful optimization to maximize product yield and minimize the formation of impurities.

In the alkylation of indazole-3-carboxylic acid, the reaction with this compound required a longer reaction time (21 hours) at a lower temperature (0-5 °C) to achieve full conversion, highlighting the influence of temperature on reaction kinetics. diva-portal.org In other synthetic procedures, reaction temperatures can range from room temperature to reflux conditions, depending on the specific transformation. thieme-connect.comacs.org For example, the synthesis of this compound itself from 4-bromobutyric acid and tert-butanol (B103910) is often carried out at room temperature over several days. acs.org Optimization studies using response surface methodology have been employed for similar esterifications, demonstrating that a systematic approach can identify optimal conditions for temperature and time to achieve high yields. mdpi.comresearchgate.net

Addressing Challenges in Synthetic Yields and Purity

Despite its utility, the synthesis and subsequent reactions of this compound are not without challenges. Low yields and the formation of impurities are common hurdles that chemists must overcome.

Purification of the final product can also be challenging. Chromatographic techniques are often necessary to separate the desired product from unreacted starting materials and byproducts. acs.orgrsc.org For example, in the synthesis of a derivative of DET-C3-Car tBu, flash column chromatography was required to purify the product after the reaction of this compound with a large excess of the amine. acs.org The development of synthetic routes that minimize the formation of closely-related impurities is an ongoing area of research.

Development of Green Chemistry Approaches for Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly or "green" chemical processes. This includes the synthesis of this compound and its derivatives. Key principles of green chemistry include the use of less hazardous reagents, renewable feedstocks, and processes that are more atom-economical. whiterose.ac.uk

One approach to a greener synthesis of esters is the use of solid acid catalysts or ionic liquids, which can often be recycled and reused, reducing waste. researchgate.net While specific examples for this compound are not extensively detailed in the provided context, the general trend in ester synthesis is moving away from traditional strong acid catalysts like sulfuric acid, which can be corrosive and difficult to handle. acs.orgresearchgate.net The use of enzymes as catalysts in esterification reactions is another promising green alternative, offering high selectivity under mild reaction conditions. whiterose.ac.uk The development of continuous flow processes, which can offer better control over reaction parameters and potentially higher yields and purity, is also a key area of green chemistry research.

Exploration of Novel Catalytic Systems for Enhanced Reactivity

The development of novel catalytic systems is at the forefront of efforts to enhance the reactivity and selectivity of reactions involving this compound. This is particularly relevant for cross-coupling reactions where the C-Br bond is activated.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for C-C bond formation, and this compound can serve as a substrate in such reactions. The development of more active and robust palladium catalysts, often employing sophisticated phosphine (B1218219) ligands, allows these reactions to proceed under milder conditions and with a broader substrate scope. researchgate.net

Beyond palladium, there is growing interest in using more abundant and less expensive first-row transition metals like nickel and copper as catalysts. dtu.dkacs.orgwhiterose.ac.uk For example, nickel-catalyzed reductive coupling reactions have been developed for the alkylation of aryl halides. acs.org While the direct application to this compound as the alkylating agent in these specific systems is not always straightforward, the underlying principles offer exciting avenues for future research. The exploration of photoredox catalysis, which uses light to initiate chemical reactions, has also opened up new possibilities for activating C-Br bonds under mild conditions. rsc.org The combination of photoredox catalysis with transition metal catalysis is a particularly powerful strategy for forging new bonds. rsc.org

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The progression of chemical research, particularly in drug discovery and materials science, increasingly relies on automation and high-throughput methodologies to accelerate the pace of innovation. This compound has emerged as a valuable building block in these advanced applications due to its specific structural and reactivity profile. Its bifunctional nature—a reactive alkyl bromide for coupling reactions and a sterically hindered tert-butyl ester for stability and controlled deprotection—makes it highly compatible with the workflows of automated synthesis and the logic of library generation for high-throughput screening.

Automated Synthesis Platforms

Automated synthesis platforms, including continuous flow reactors and robotic liquid handlers, demand reagents that are stable, predictable in reactivity, and amenable to standardized reaction conditions. This compound meets these criteria, serving primarily as a four-carbon linear linker. The bromine atom provides a reactive site for nucleophilic substitution, while the tert-butyl ester remains intact under a wide range of conditions, preventing unwanted side reactions. cymitquimica.com

The use of this compound is particularly relevant in multi-step syntheses where purification between steps is minimized. For instance, in the automated production of complex molecules, such as radiolabeled pharmaceuticals, derivatives of 4-bromobutanoic acid are employed to introduce linker moieties. nih.govresearchgate.net Automated systems can precisely control reaction parameters like temperature and reagent addition, which is crucial for optimizing yields in processes like continuous flow production. The stability of the tert-butyl group allows for subsequent chemical transformations on other parts of the molecule before its removal is intentionally triggered under specific acidic conditions. nih.govresearchgate.net

Table 1: Suitability of this compound for Automated Synthesis

FeatureDescriptionAdvantage in Automated Synthesis
Reactive TerminusThe primary bromine atom at the C4 position serves as an excellent leaving group. Enables efficient and predictable nucleophilic substitution reactions for covalent attachment to a substrate or core molecule.
Protective GroupThe tert-butyl ester provides significant steric hindrance, protecting the carboxyl group from nucleophilic attack. Offers high stability during coupling reactions, preventing oligomerization or unwanted side reactions. It can be selectively removed later in the synthesis sequence.
SolubilityThe hydrophobic tert-butyl group enhances solubility in common organic solvents used in automated platforms. cymitquimica.comFacilitates handling and mixing in automated liquid handlers and flow reactors, ensuring homogeneous reaction conditions.
Physical StateIt is a liquid at room temperature, which is advantageous for automated liquid handling systems. Simplifies dispensing and transfer operations, avoiding the complexities of handling solid reagents.

High-Throughput Experimentation (HTE)

High-throughput experimentation (HTE) involves the rapid synthesis and screening of large libraries of compounds to identify molecules with desired biological activity or material properties. This compound is an ideal reagent for generating such libraries due to its ability to introduce a flexible four-carbon chain, a common structural motif in bioactive molecules.

A prominent example of its application is in the development of probes for ultra-high-throughput screening (uHTS) campaigns. In a large-scale screen of approximately 218,000 compounds to identify inhibitors of Wee1 protein degradation, this compound was a key reactant in the synthesis of the probe molecule ML118. nih.gov The synthesis involved the alkylation of a 4-hydroxy-1-methylquinolin-2(1H)-one scaffold with this compound. This reaction, followed by deprotection and amidation, allowed for the systematic exploration of the chemical space around the core structure. nih.gov The use of building blocks like this compound is fundamental to the parallel synthesis strategies employed in HTE to quickly generate diverse molecular libraries for structure-activity relationship (SAR) studies. researchgate.net

Table 2: Application in High-Throughput Experimentation (HTE)

HTE Campaign ParameterDetailsReference
Screening TargetWee1 degradation inhibitors nih.gov
Screening ScaleApproximately 218,000 compounds (uHTS) nih.gov
Role of this compoundKey alkylating agent in the synthesis of probe molecule ML118. nih.gov
Reaction TypeNucleophilic substitution: alkylation of a hydroxyl group on a quinolinone core. nih.gov
Intermediate Formedtert-Butyl 4-(1-methyl-2-oxo-1,2-dihydroquinolin-4-yloxy)butanoate nih.gov

Q & A

Q. What are the critical physical and chemical properties of tert-butyl 4-bromobutanoate for experimental planning?

Answer: Key properties include:

  • Boiling point : 225.9°C at 760 mmHg
  • Density : 1.258 g/cm³
  • Vapor pressure : 0.0843 mmHg at 25°C
  • Flash point : 117.1°C (indicating moderate flammability risk) .
    These parameters inform solvent selection, reaction temperature limits, and storage conditions. For example, the high boiling point suggests compatibility with reflux setups, while the low vapor pressure reduces inhalation hazards under standard lab conditions.

Q. What safety precautions are essential when handling this compound?

Answer:

  • Hazard classification : Skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity (Category 3) .
  • Mitigation strategies :
    • Use chemical-resistant gloves and eye protection.
    • Avoid dust formation to prevent inhalation.
    • Ensure adequate ventilation and eliminate ignition sources due to flammability risks .
    • Spill management: Contain spills and avoid environmental discharge.

Q. How is this compound typically identified and characterized in research settings?

Answer:

  • CAS number : 110611-91-1.
  • Molecular formula : C₈H₁₅BrO₂.
  • Analytical techniques :
    • NMR spectroscopy (¹H/¹³C) to confirm ester and bromobutyl groups.
    • Mass spectrometry for molecular ion validation (expected m/z: 223.07 [M+H]⁺).
    • FT-IR for carbonyl (C=O) stretching (~1730 cm⁻¹) and C-Br (~560 cm⁻¹) absorption bands .

Advanced Research Questions

Q. How can researchers prevent lactonization side reactions when using this compound in synthesis?

Answer:

  • Challenge : Direct use of 4-bromobutyric acid may lead to lactone formation via intramolecular cyclization.
  • Solution : The tert-butyl ester derivative stabilizes the carboxylate group, preventing cyclization. For deprotection:
    • TFA (trifluoroacetic acid) efficiently cleaves the tert-butyl group due to carbocation stabilization.
    • NaOH is less effective for tert-butyl esters compared to ethyl esters (e.g., ethyl 4-bromobutanoate) due to steric hindrance .
  • Example : In coupling reactions, this compound reacts with phenols (e.g., 3-amino-5-methoxyphenol) in DMF using Cs₂CO₃ at 60°C for 65 hours, yielding stable intermediates without lactonization .

Q. What methodological considerations are critical for optimizing nucleophilic substitution reactions with this compound?

Answer:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction rates.
  • Base selection : Cs₂CO₃ or K₂CO₃ facilitates deprotonation of nucleophiles (e.g., amines, phenols) while minimizing ester hydrolysis.
  • Temperature : Moderate heating (60–80°C) balances reactivity and side-reaction suppression.
  • Monitoring : Use TLC or LC-MS to track bromide displacement and intermediate stability .

Q. How can researchers address contradictions in reported reactivity data for this compound?

Answer:

  • Case study : Discrepancies in deprotection efficiency (e.g., NaOH vs. TFA) arise from steric and electronic factors.
  • Resolution :
    • Perform controlled experiments under inert atmospheres to exclude moisture/O₂ interference.
    • Validate reaction outcomes using orthogonal techniques (e.g., ¹H NMR for tert-butyl group removal, GC-MS for volatile byproducts).
    • Cross-reference stability data from SDS (e.g., decomposition temperature not reported, necessitating empirical testing) .

Q. What advanced analytical methods are recommended for studying this compound’s stability under varying conditions?

Answer:

  • Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds.
  • Dynamic vapor sorption (DVS) : Evaluate hygroscopicity and moisture-induced degradation.
  • X-ray crystallography : Resolve crystal packing effects on stability.
  • DFT calculations : Model electronic properties (e.g., LUMO energy for electrophilic reactivity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.